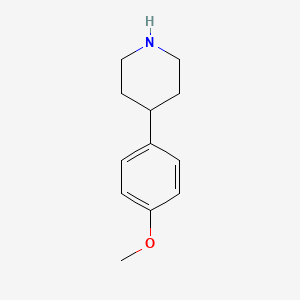
4-(4-甲氧基苯基)哌啶
概述
描述
4-(4-Methoxyphenyl)piperidine is an organic compound with the molecular formula C12H17NO It is a derivative of piperidine, where the piperidine ring is substituted with a 4-methoxyphenyl group
科学研究应用
4-(4-Methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用机制
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
Piperidine derivatives, a class of compounds to which 4-(4-methoxyphenyl)piperidine belongs, have been found to exhibit a wide range of biological activities
Result of Action
It’s worth noting that piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Another method involves the use of a three-component Mannich reaction, where an aldehyde, an amine, and a ketone are reacted in the presence of a catalyst such as nickel(II) chloride hexahydrate. This method offers high yields and easy purification of the product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methoxyphenyl)piperidine may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)piperidine
Reduction: 4-(4-Methoxyphenyl)piperidine derivatives
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxyphenyl)piperidine
- 4-(4-Chlorophenyl)piperidine
- 4-(4-Fluorophenyl)piperidine
Comparison
4-(4-Methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its hydroxy, chloro, and fluoro analogs, the methoxy derivative exhibits different reactivity and binding characteristics. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s pharmacokinetic and pharmacodynamic profiles .
属性
IUPAC Name |
4-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRQRAYQLAPLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986440 | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67259-62-5 | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored in the 4-(4-Methoxyphenyl)piperidine scaffold and how do these changes impact the compounds' activity as CNS depressants?
A1: Research has focused on modifying the 4-(4-Methoxyphenyl)piperidine scaffold at the piperidine nitrogen to assess structure-activity relationships. Two specific modifications have been investigated:
- N-(N4-Aryl-N1-piperazinylmethyl)-4-(4′-Methoxyphenyl)piperidine-2,6-diones: This series of compounds, explored in one study [], investigated the impact of attaching an aryl-piperazine moiety to the piperidine nitrogen via a methylene linker. While the specific CNS depressant effects were not detailed in the abstract, this structural modification aimed to understand how bulky substituents at this position influence activity.
- 1-(4-Aryl-1-piperazinylalkyl)-4-(4-Methoxyphenyl)piperidine-2,6-diones: Another study [] investigated similar aryl-piperazine substitutions on the piperidine nitrogen, but with varying alkyl linkers instead of a single methylene group. This approach aimed to understand the influence of linker length and flexibility on CNS depressant activity.
Q2: What are the main research goals driving the investigation of 4-(4-Methoxyphenyl)piperidine derivatives as potential therapeutics?
A2: The primary research goal is to develop novel CNS depressants, particularly tranquilizers []. By modifying the 4-(4-Methoxyphenyl)piperidine scaffold and evaluating the resulting compounds, researchers aim to identify derivatives with improved potency, selectivity, and potentially fewer side effects compared to existing tranquilizers. Further research is needed to fully elucidate the pharmacological properties and therapeutic potential of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1366357.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)
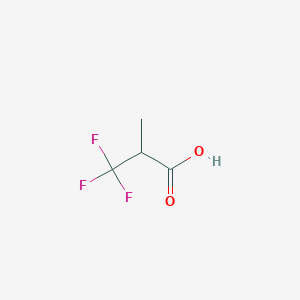
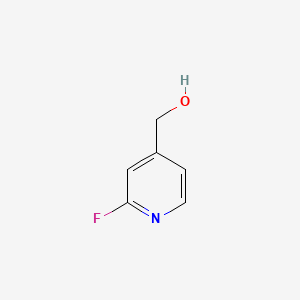
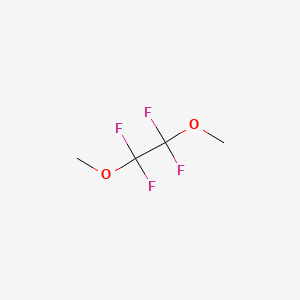
![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
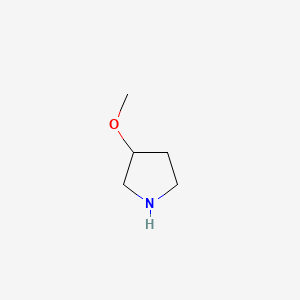
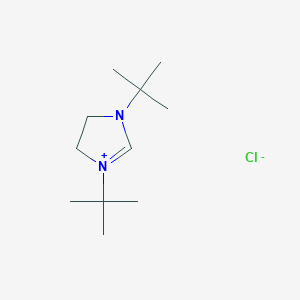
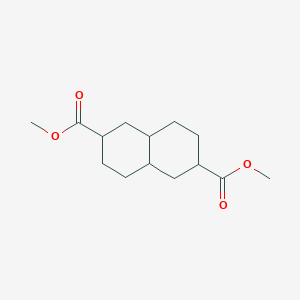
![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)

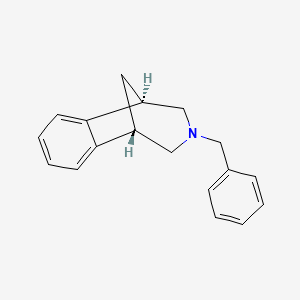
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)

